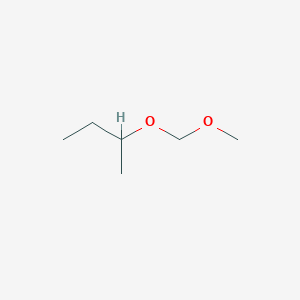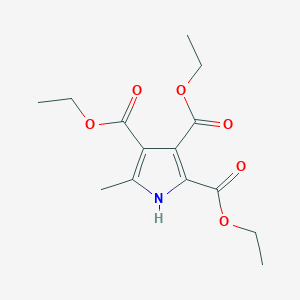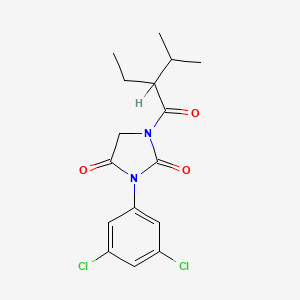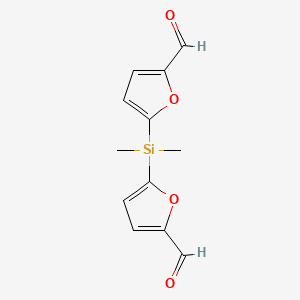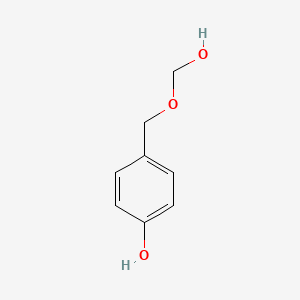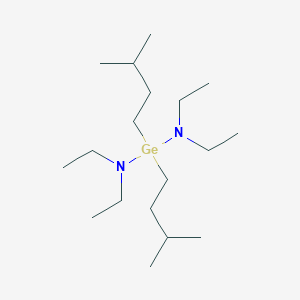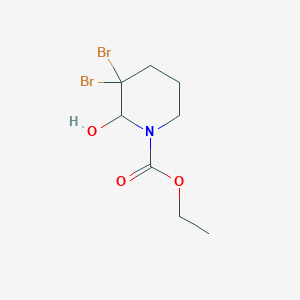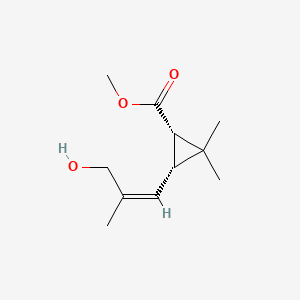
Methyl (1S,3R)-3-((Z)-3-hydroxy-2-methylprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1S,3R)-3-((Z)-3-hydroxy-2-methylprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a cyclopropane ring, which is a three-membered carbon ring, and a carboxylate ester group. The presence of a hydroxy group and a methylprop-1-enyl group further adds to its chemical diversity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,3R)-3-((Z)-3-hydroxy-2-methylprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves multiple steps. One common method includes the cyclopropanation of an appropriate alkene precursor using a reagent such as diazomethane or a Simmons-Smith reagent. The reaction conditions often require a catalyst, such as a transition metal complex, and are carried out under controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may include purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
Methyl (1S,3R)-3-((Z)-3-hydroxy-2-methylprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.
科学的研究の応用
Methyl (1S,3R)-3-((Z)-3-hydroxy-2-methylprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl (1S,3R)-3-((Z)-3-hydroxy-2-methylprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that facilitate its biological effects. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the desired biochemical outcomes.
類似化合物との比較
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ruthenium-based compounds with anthracene ligands
Uniqueness
Methyl (1S,3R)-3-((Z)-3-hydroxy-2-methylprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate stands out due to its cyclopropane ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
93132-75-3 |
|---|---|
分子式 |
C11H18O3 |
分子量 |
198.26 g/mol |
IUPAC名 |
methyl (1S,3R)-3-[(Z)-3-hydroxy-2-methylprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-7(6-12)5-8-9(10(13)14-4)11(8,2)3/h5,8-9,12H,6H2,1-4H3/b7-5-/t8-,9-/m1/s1 |
InChIキー |
OLTLTEYSIHCXPW-XOPPAYCJSA-N |
異性体SMILES |
C/C(=C/[C@@H]1[C@@H](C1(C)C)C(=O)OC)/CO |
正規SMILES |
CC(=CC1C(C1(C)C)C(=O)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)
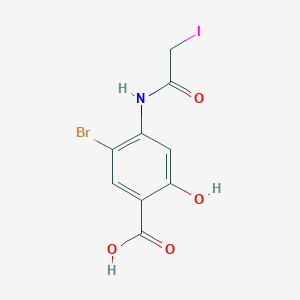
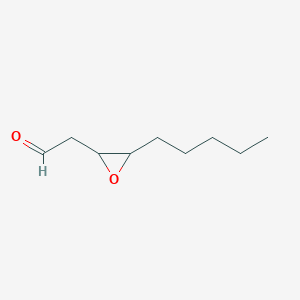
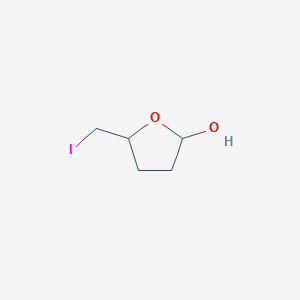
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)
